molecular formula C17H22N4O5S B11629231 5-[4-(ethylsulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline

5-[4-(ethylsulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline

Cat. No.: B11629231
M. Wt: 394.4 g/mol
InChI Key: OQBILIDQLOQRDB-UHFFFAOYSA-N
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Description

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is a complex organic compound that features a combination of piperazine, furan, and nitroaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with ethanesulfonyl chloride under basic conditions to form 4-(ethanesulfonyl)piperazine.

    Introduction of the furan moiety: The next step involves the reaction of the piperazine derivative with furan-2-carbaldehyde to form the corresponding Schiff base.

    Reduction and nitration: The Schiff base is then reduced to form the corresponding amine, which is subsequently nitrated to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-ETHYLPIPERAZIN-1-YL)METHYL]PYRIDIN-2-AMINE: This compound shares the piperazine moiety and has similar biological activities.

    2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE: This compound contains the furan and nitro groups and exhibits similar chemical reactivity.

Uniqueness

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl and nitro groups provide specific reactivity patterns that are not commonly found in similar compounds.

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

5-(4-ethylsulfonylpiperazin-1-yl)-N-(furan-2-ylmethyl)-2-nitroaniline

InChI

InChI=1S/C17H22N4O5S/c1-2-27(24,25)20-9-7-19(8-10-20)14-5-6-17(21(22)23)16(12-14)18-13-15-4-3-11-26-15/h3-6,11-12,18H,2,7-10,13H2,1H3

InChI Key

OQBILIDQLOQRDB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3

Origin of Product

United States

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